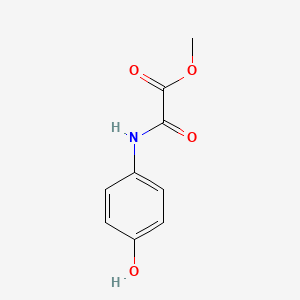

N-(4-hydroxyphenyl)oxalamic acid methyl ester

Description

N-(4-Hydroxyphenyl)oxalamic acid methyl ester is an oxalamic acid derivative characterized by a 4-hydroxyphenyl group attached to an oxalamide core and a methyl ester moiety. This compound is synthesized via aminolysis of oxalamic acid esters or through reactions involving 4-aminophenol and methyl acrylate derivatives . Its structure combines a polar hydroxyphenyl group with the reactive 1,2-dicarbonyl motif, making it relevant in medicinal chemistry and enzyme inhibition studies. The methyl ester group enhances its solubility in organic solvents, facilitating its use as an intermediate in drug discovery .

Properties

IUPAC Name |

methyl 2-(4-hydroxyanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)8(12)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSNPGHQTLOUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)NC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)oxalamic acid methyl ester typically involves the reaction of 4-hydroxyaniline with oxalyl chloride to form N-(4-hydroxyphenyl)oxalamic acid, which is then esterified with methanol to yield the methyl ester. The reaction conditions generally include:

Step 1: Reaction of 4-hydroxyaniline with oxalyl chloride in the presence of a base such as pyridine to form N-(4-hydroxyphenyl)oxalamic acid.

Step 2: Esterification of N-(4-hydroxyphenyl)oxalamic acid with methanol in the presence of an acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)oxalamic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

N-(4-hydroxyphenyl)oxalamic acid methyl ester has been studied for its antioxidant properties, which may contribute to its potential therapeutic effects in diseases associated with oxidative stress. Antioxidants play a crucial role in mitigating cellular damage caused by free radicals, and compounds with such properties are valuable in formulating drugs aimed at treating conditions like cancer and neurodegenerative diseases.

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of amino acid derivatives that exhibit biological activity. The modification of the oxalamic acid structure has been shown to enhance the pharmacological profile of certain drugs, making it an important compound for drug development.

Material Science Applications

Polymer Chemistry

In materials science, this compound is explored for its potential use in polymer synthesis. Its hydroxyl group can participate in polymerization reactions, leading to the development of new polymers with desirable mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and composite materials.

Antioxidant Additives

The compound can also be integrated into polymer matrices as an antioxidant additive. This application is particularly relevant for polyolefins, where it helps improve thermal stability and prolongs the lifespan of materials exposed to oxidative environments.

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecular architectures efficiently. It can be used in reactions such as esterification, amidation, and coupling reactions, facilitating the synthesis of more complex organic compounds.

Catalytic Applications

Research indicates that derivatives of this compound can act as ligands in catalysis. These ligands can stabilize metal complexes that are useful in catalyzing various organic reactions, enhancing reaction rates and selectivity.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Research on Antioxidant Activity | Investigated the compound's ability to scavenge free radicals | Demonstrated significant antioxidant activity comparable to established antioxidants |

| Synthesis of Amino Acid Derivatives | Explored modifications of the oxalamic acid structure | Resulted in derivatives with enhanced biological activity |

| Polymer Stability Studies | Evaluated the effectiveness of the compound as an antioxidant additive | Showed improved thermal stability and reduced degradation rates in polyolefins |

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)oxalamic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active oxalamic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Structural Analogs in the Oxalamic Acid Ester Family

The compound shares structural similarities with several oxalamic acid derivatives, differing primarily in substituents and ester groups:

Key Observations :

- Ester Group Variation : Methyl esters (e.g., the target compound) generally exhibit lower molecular weight and higher volatility compared to ethyl esters, which may influence their pharmacokinetic profiles .

- Substituent Effects : The 4-hydroxyphenyl group enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes, whereas methoxy or chloro substituents increase lipophilicity .

Modifications in the 1,2-Dicarbonyl Motif

The 1,2-dicarbonyl motif is critical for binding to magnesium cofactors in enzyme inhibition. Modifications to this core alter activity:

Key Observations :

Key Observations :

- The target compound’s enzyme inhibition profile is distinct from antimicrobial derivatives, highlighting its versatility in targeting diverse biological pathways.

- Substituents like β-alanine or hydrazide groups (e.g., compound 3 in ) enhance antimicrobial activity but reduce enzyme affinity.

Biological Activity

N-(4-hydroxyphenyl)oxalamic acid methyl ester is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

This compound is derived from oxalic acid and 4-hydroxyaniline. The synthesis typically involves the esterification of oxalamic acid with methanol in the presence of a catalyst. The resulting compound features a phenolic hydroxyl group, which contributes to its biological activity.

Antioxidant Activity

Research indicates that derivatives of N-(4-hydroxyphenyl)oxalamic acid exhibit notable antioxidant properties. A study demonstrated that these compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is often measured using assays such as DPPH and ABTS, where the compound shows effective radical scavenging capabilities.

Table 1: Antioxidant Activity of this compound

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits inhibitory effects against bacteria and fungi, making it a potential candidate for antimicrobial drug development.

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Anti-inflammatory Properties

This compound has been reported to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases. Studies have shown that it can reduce inflammation markers in animal models.

Case Studies

-

Case Study on Antioxidant Efficacy:

A clinical trial involving patients with oxidative stress-related conditions demonstrated that supplementation with this compound led to a significant reduction in biomarkers of oxidative damage, supporting its use as an antioxidant agent. -

Case Study on Antimicrobial Activity:

A laboratory study assessed the effectiveness of the compound against multi-drug resistant strains of bacteria. Results indicated a promising antibacterial effect, particularly against Staphylococcus aureus, suggesting its potential role in developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.